REACTION_CXSMILES
|
Cl[CH2:2][C:3](Cl)=[O:4].[C:6]1([CH:13]=[CH:12][CH:11]=[C:9]([OH:10])[CH:8]=1)[OH:7].[Cl-].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O>[OH:7][C:6]1[CH:8]=[C:9]2[C:11]([C:3](=[O:4])[CH2:2][O:10]2)=[CH:12][CH:13]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
28.25 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Quantity
|
33.3 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled
|
Type
|
EXTRACTION
|
Details
|
extracted with aqueous sodium hydroxide (300 ml, 1M)
|
Type
|
EXTRACTION
|
Details
|
The alkaline extract
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(COC2=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |